molecular formula C12H12O5 B14487865 1,1',1''-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one) CAS No. 64857-82-5

1,1',1''-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one)

Cat. No.: B14487865
CAS No.: 64857-82-5
M. Wt: 236.22 g/mol
InChI Key: KJCLYEKALSMWHT-UHFFFAOYSA-N
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Description

1,1’,1’'-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one) is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring. The specific structure of this compound includes three ethanone groups attached to a benzene ring substituted with hydroxyl groups at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one) typically involves the reaction of 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1,1’,1’'-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of dyes, plastics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one) involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-Dihydroxybenzene): Similar structure but with hydroxyl groups at the 1 and 2 positions.

    Resorcinol (1,3-Dihydroxybenzene): Hydroxyl groups at the 1 and 3 positions.

    Hydroquinone (1,4-Dihydroxybenzene): Hydroxyl groups at the 1 and 4 positions.

Uniqueness

1,1’,1’'-(2,4-Dihydroxybenzene-1,3,5-triyl)tri(ethan-1-one) is unique due to the presence of three ethanone groups attached to the benzene ring, which imparts distinct chemical and physical properties compared to other dihydroxybenzenes .

Properties

CAS No.

64857-82-5

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

1-(3,5-diacetyl-2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C12H12O5/c1-5(13)8-4-9(6(2)14)12(17)10(7(3)15)11(8)16/h4,16-17H,1-3H3

InChI Key

KJCLYEKALSMWHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)C(=O)C)O)C(=O)C

Origin of Product

United States

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